1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid, also known as (2S,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid, is a complex organic compound characterized by its unique molecular structure. It contains a pyrrolidine ring, a fluorenylmethoxycarbonyl protecting group, and a trifluoromethyl substituent. The compound has the molecular formula and a molecular weight of approximately 421.4 g/mol .
The presence of the trifluoromethyl group enhances the compound's hydrophobic properties, increasing its potential for interactions in biochemical environments. This compound is particularly notable for its applications in synthetic chemistry and biological research due to its stability and reactivity.
The chemical behavior of 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid is influenced by its functional groups. The fluorenylmethoxycarbonyl group serves as a protective group in peptide synthesis, facilitating the formation of peptide bonds without unwanted side reactions. The trifluoromethyl group can enhance the reactivity of the compound in nucleophilic substitution reactions and can be involved in various coupling reactions typical in organic synthesis .
Research indicates that 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid exhibits significant biological activity. It interacts with specific molecular targets, potentially influencing protein synthesis and cellular signaling pathways. The trifluoromethyl group may enhance binding affinity to target proteins, suggesting applications in drug design and development .
Moreover, studies have shown that compounds with similar structures can exhibit antimicrobial and anticancer properties, indicating that this compound may also hold therapeutic potential .
The synthesis of 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid typically involves several synthetic steps:
The unique structural features of 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid make it valuable in various applications:
Interaction studies involving 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid have focused on its binding affinity to various biomolecules. The trifluoromethyl group enhances hydrophobic interactions, potentially increasing binding strength to target proteins. This characteristic could be exploited in drug design to improve efficacy and reduce off-target effects .
Several compounds share structural similarities with 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid:
| Compound Name | IUPAC Name | Unique Features |
|---|---|---|
| (2S,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid | (2S,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid | Different stereochemistry affecting reactivity |
| (2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methyl-pyrrolidine-2-carboxylic acid | (2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methyl-pyrrolidine-2-carboxylic acid | Methyl substitution influencing solubility |
| (R)-2-(1-{(9H-fluoren-9-yl)methoxy}carbonyl)pyrrolidin-2-ylacetic acid | (R)-2-(1-{(9H-fluoren-9-yl)methoxy}carbonyl)pyrrolidin-2-ylacetic acid | Acetic acid derivative with different biological properties |
The uniqueness of 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid lies in its specific stereochemistry (2S, 4S), which influences its reactivity and binding properties compared to other similar compounds. The trifluoromethyl group further enhances its metabolic stability and hydrophobic interactions, making it particularly suitable for biochemical applications .
This comprehensive overview highlights the significance of 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid across various scientific fields, emphasizing its unique structural features and versatile applications in research and industry.
The compound, systematically named 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid, features a pyrrolidine ring substituted with a trifluoromethyl group at the 4-position and an Fmoc-protected carboxylic acid group at the 2-position. Its molecular formula is C~21~H~18~F~3~NO~4~, with a molecular weight of 405.4 g/mol. The stereochemistry of the chiral centers is specified as (2S,4S), which critically influences its conformational stability and reactivity in peptide coupling reactions.